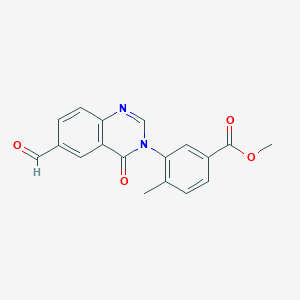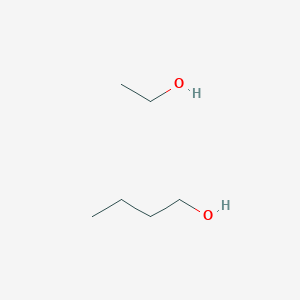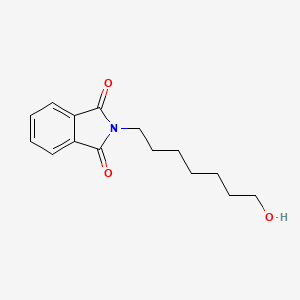
2-(7-Hydroxyheptyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-Hydroxyheptyl)isoindoline-1,3-dione is an organic compound that features a phthalimide group attached to a heptanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-Hydroxyheptyl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by subsequent reactions to introduce the heptanol chain. One common method is the Gabriel synthesis, where potassium phthalimide reacts with an alkyl halide to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using readily available starting materials and catalysts. The process often includes steps such as carbonylative cyclization and N-alkylation under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(7-Hydroxyheptyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phthalimide group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or tosylates in the presence of a base.
Major Products:
Oxidation: Formation of heptanal or heptanone.
Reduction: Formation of primary amines.
Substitution: Formation of various alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(7-Hydroxyheptyl)isoindoline-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(7-Hydroxyheptyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may induce apoptosis and cell cycle arrest in cancer cells by interacting with key regulatory proteins and enzymes . The phthalimide group is known to facilitate these interactions, enhancing the compound’s efficacy .
Vergleich Mit ähnlichen Verbindungen
Phthalimide: A simpler analog used as a protecting group for amines.
N-Phthaloyl amino acids: Used in peptide synthesis.
Phthalimido-thiazolidine derivatives: Investigated for their antiproliferative activities.
Uniqueness: 2-(7-Hydroxyheptyl)isoindoline-1,3-dione stands out due to its unique combination of a phthalimide group and a heptanol chain, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H19NO3 |
|---|---|
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
2-(7-hydroxyheptyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H19NO3/c17-11-7-3-1-2-6-10-16-14(18)12-8-4-5-9-13(12)15(16)19/h4-5,8-9,17H,1-3,6-7,10-11H2 |
InChI-Schlüssel |
LIFWFWPWCDSXCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
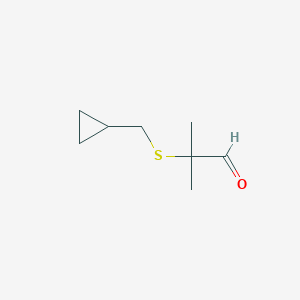
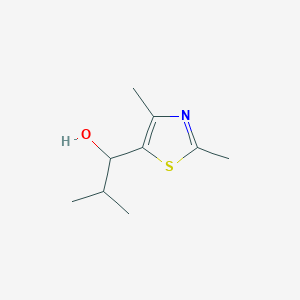
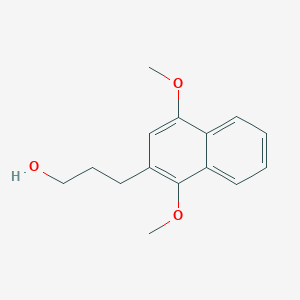

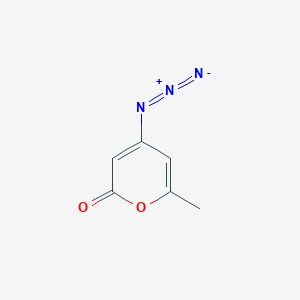
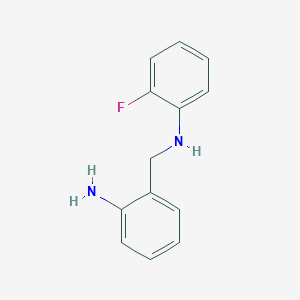
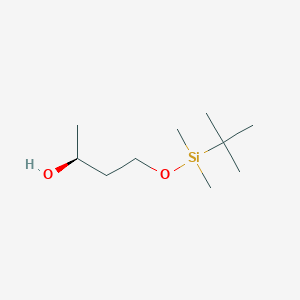
![2-Chloro-4-nonylamino-7-methylthieno[3,2-d]pyrimidine](/img/structure/B8420572.png)
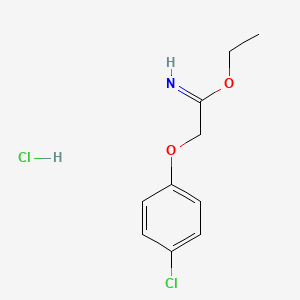
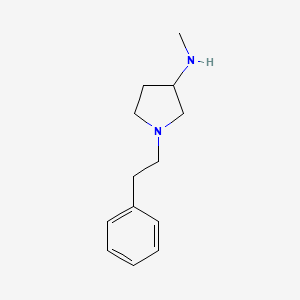
![rac-tert-Butyl [2-amino-2-(3,4-difluorophenyl)ethyl]carbamate](/img/structure/B8420591.png)
![5-N,N-Dimethylcarbamoyloxy-2-sulfamoylbenzo[b]thiophene](/img/structure/B8420600.png)
